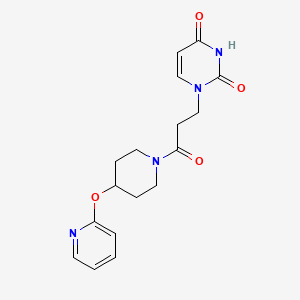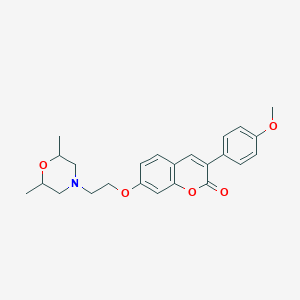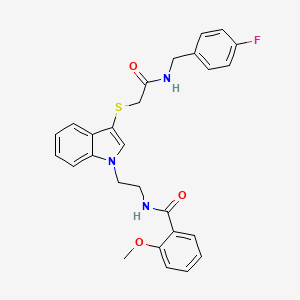![molecular formula C19H13ClN2O3S B2489482 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 325804-08-8](/img/structure/B2489482.png)
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions that start with basic chemical building blocks. For instance, the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method showcases the typical approach for synthesizing complex molecules like 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, involving catalytic reactions and specific conditions to achieve the desired molecular architecture (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed through spectral data and X-ray diffraction. For example, the molecular structure of the aforementioned compound was established unambiguously through single crystal X-ray measurements, crystallizing in the Triclinic, P-1. Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the molecule (Okasha et al., 2022).
Chemical Reactions and Properties
Compounds within this chemical family are known for their reactivity and interaction with various chemical agents. Their chemical reactions can include formations of new bonds, substitution reactions, and more, depending on the functional groups present. The antimicrobial activity of similar compounds, as demonstrated through screening for antibacterial and antifungal functionality, highlights their chemical reactivity and potential applications in creating antimicrobial agents (Okasha et al., 2022).
Physical Properties Analysis
The physical properties of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one can be deduced from similar compounds, which include solubility in various solvents, melting points, and crystalline structure. These properties are influenced by the compound's molecular structure and are essential for determining its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds encompass a range of behaviors, including their reactivity with other chemicals, stability under different conditions, and potential as a precursor for further chemical transformations. The presence of multiple functional groups allows for a variety of chemical reactions, making these compounds versatile in synthetic chemistry.
References
- Okasha, R. M., Fouda, A., Bajaber, M. A., Ghabbour, H., Amr, A. E. E., Naglah, A., Almehizia, A., Elhenawy, A., & El-Agrody, A. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals. LinkThis synthesis, structure, and analysis provide a foundation for understanding the complex nature of 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, highlighting its potential for various scientific applications.
Scientific Research Applications
Therapeutic Applications
- Antimycotic Efficacy : Compounds with chlorophenyl groups, similar to the one , have shown significant antimycotic activity. For example, sertaconazole, a compound with a chlorophenyl moiety, demonstrated excellent efficacy and safety in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, with no observed undesirable effects, indicating its potential as a topical therapeutic agent in fungal infections (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).
Analytical Methodologies
- Accelerator Mass Spectrometry (AMS) Applications : The use of AMS in analyzing samples for compounds with chlorophenyl groups, such as in the human mass balance and pharmacokinetic study of R115777, a farnesyl transferase inhibitor, showcases the potential of detailed analytical methodologies in drug metabolism and disposition studies. This study highlighted the precision in measuring drug-related carbon traces in plasma, urine, and feces, illustrating the compound's metabolic pathways and excretion profiles (Garner et al., 2002).
Potential Toxicological Impacts
- Environmental Contaminants and Human Exposure : Studies on non-persistent environmental chemicals, including those with chlorophenyl groups, have raised concerns regarding their potential endocrine-disrupting effects and association with reproductive disorders. Investigations into the bioaccumulation and biomonitoring of such compounds, including their metabolites in human tissues, emphasize the necessity for ongoing surveillance and research to understand their health implications fully (Frederiksen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWIZVCBNRDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2489399.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
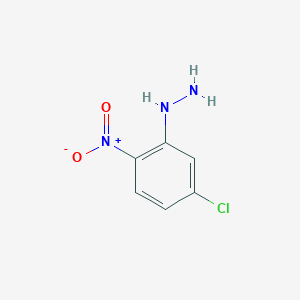
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)
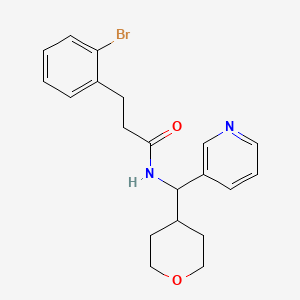
![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)
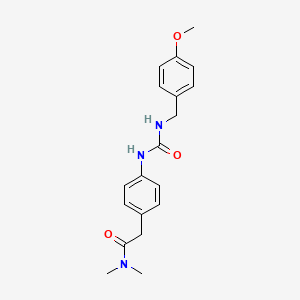
![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)
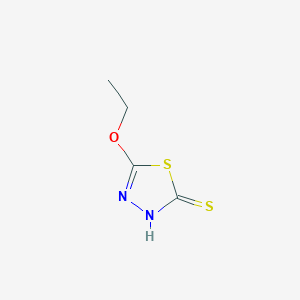
![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
